N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromopyridinyl group, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 5-amino-1H-pyrazole derivative, with a carbonyl compound.
Introduction of the bromopyridinyl group: This step involves the bromination of a pyridine derivative, followed by its coupling with the pyrazolo[1,5-a]pyrimidine core.
Attachment of the phenyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, using appropriate reagents and catalysts
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors involved in disease pathways
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the attached functional groups, leading to variations in their chemical properties and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can impart different biological activities and chemical reactivity.
Other pyrazolo[1,5-a]pyrimidine derivatives:
Properties
Molecular Formula |
C19H11BrF3N5O |
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Molecular Weight |
462.2 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H11BrF3N5O/c20-12-6-7-16(24-10-12)26-18(29)14-9-17-25-13(11-4-2-1-3-5-11)8-15(19(21,22)23)28(17)27-14/h1-10H,(H,24,26,29) |
InChI Key |
BAXMAXJWGYXBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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